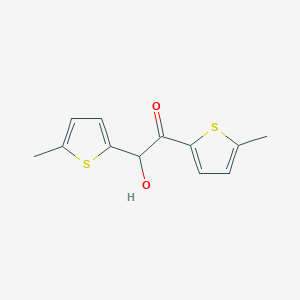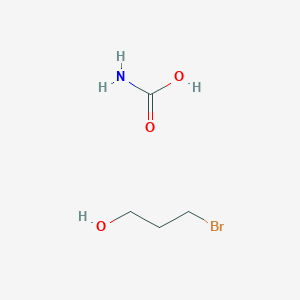
Carbamic acid--3-bromopropan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.
Reduction: 3-aminopropanol or 1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
674290-93-8 |
|---|---|
Molekularformel |
C4H10BrNO3 |
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
3-bromopropan-1-ol;carbamic acid |
InChI |
InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |
InChI-Schlüssel |
AGOQLZQROQDWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)CBr.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
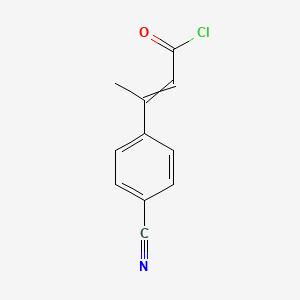
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

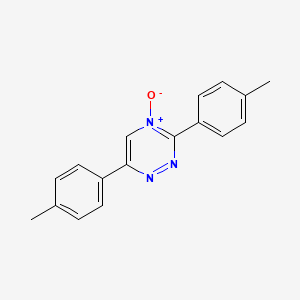
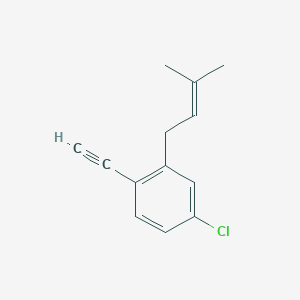
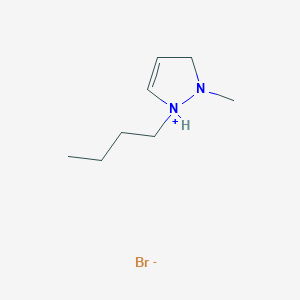

![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
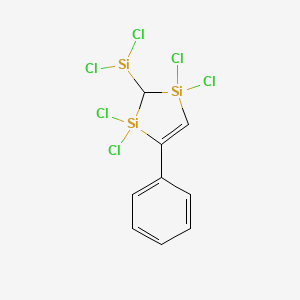
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
